Methylsulfonylsulfonylmethane
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Overview
Description
Methylsulfonylsulfonylmethane, also known as dimethyl sulfone, is an organosulfur compound with the chemical formula (CH₃)₂SO₂. This colorless solid features the sulfonyl functional group and is the simplest of the sulfones. It is relatively inert chemically and can resist decomposition at elevated temperatures. This compound occurs naturally in some primitive plants, is present in small amounts in many foods and beverages, and is marketed as a dietary supplement .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsulfonylsulfonylmethane can be synthesized through the oxidation of dimethyl sulfoxide. This process involves the use of oxidizing agents such as hydrogen peroxide or ozone under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH₃)₂SO} + \text{Oxidizing Agent} \rightarrow \text{(CH₃)₂SO₂} ]
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of dimethyl sulfoxide with hydrogen peroxide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting material to the desired product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced back to dimethyl sulfoxide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Dimethyl sulfoxide.
Substitution: Various sulfonyl derivatives.
Scientific Research Applications
Methylsulfonylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: Used as a solvent due to its polarity and thermal stability.
Biology: Studied for its role in cellular metabolism and as a source of sulfur.
Medicine: Investigated for its anti-inflammatory and antioxidant properties. It is used as a dietary supplement to support joint health and reduce inflammation.
Industry: Utilized in the production of high-temperature solvents and as a cutting agent for illicitly manufactured methamphetamine
Mechanism of Action
Methylsulfonylsulfonylmethane exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces oxidative stress.
Antioxidant: It enhances the production of glutathione, a powerful antioxidant.
Cellular Metabolism: It provides sulfur, which is essential for the synthesis of amino acids, proteins, and enzymes
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): Shares similar chemical properties but differs in its oxidation state.
Sulfolane: Another sulfone with different applications in industrial processes.
Dimethyl sulfate: A related compound with distinct chemical reactivity.
Uniqueness: Methylsulfonylsulfonylmethane is unique due to its combination of chemical inertness, thermal stability, and biological activity. Unlike dimethyl sulfoxide, it is less reactive and more stable under various conditions, making it suitable for a broader range of applications .
Properties
CAS No. |
10383-49-0 |
---|---|
Molecular Formula |
C2H6O4S2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methylsulfonylsulfonylmethane |
InChI |
InChI=1S/C2H6O4S2/c1-7(3,4)8(2,5)6/h1-2H3 |
InChI Key |
YOKNTCZOOFBTDG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)S(=O)(=O)C |
Origin of Product |
United States |
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